molecular formula C5H11NO B147674 Pentanamide CAS No. 626-97-1

Pentanamide

Cat. No. B147674
Key on ui cas rn: 626-97-1
M. Wt: 101.15 g/mol
InChI Key: IPWFJLQDVFKJDU-UHFFFAOYSA-N
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Patent
US05177097

Procedure details

Valeric acid (10.86 mL, 100 mmol, 1.0 eq) was dissolved in chloroform (100 mL, 0.1 M) and cooled to -20° C. Ethyl chloroformate (9.52 mL, 100 mmol, 1 eq) was added. Triethylamine (14.0 mL, 100 mmol, 1.0 eq) was then added dropwise over 5 minutes. The mixture was stirred at -20° C. for 30 minutes. Ammonia was bubbled through the mixture 10 minutes at -20° C. and 20 minutes at 0° C. The mixture was then allowed to warm to room temperature and stirred for 90 minutes. Chloroform (100 mL) and 1 N hydrochloric acid (50 mL) were added. The layers were separated and the organic layer was washed with saturated sodium bicarbonate solution, dried (magnesium sulfate), filtered and freed of solvent in vacuo. Trituration with isopropyl ether gave the title compound (6.315 g, 62%) as a white solid.
Quantity
10.86 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.52 mL
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=O)[CH2:2][CH2:3][CH2:4][CH3:5].ClC([O:11][CH2:12][CH3:13])=O.[CH2:14]([N:16](CC)CC)C>C(Cl)(Cl)Cl>[CH:12]([O:11][CH:4]([CH3:3])[CH3:5])([CH3:13])[CH3:14].[C:1]([NH2:16])(=[O:7])[CH2:2][CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
10.86 mL
Type
reactant
Smiles
C(CCCC)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
9.52 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
14 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at -20° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ammonia was bubbled through the mixture 10 minutes at -20° C. and 20 minutes at 0° C
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 90 minutes
Duration
90 min
ADDITION
Type
ADDITION
Details
Chloroform (100 mL) and 1 N hydrochloric acid (50 mL) were added
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)OC(C)C
Name
Type
product
Smiles
C(CCCC)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.315 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 124.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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